molecular formula C13H15N5O B12214758 N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide

N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide

Cat. No.: B12214758
M. Wt: 257.29 g/mol
InChI Key: JNQMWXMDZDIZIH-UHFFFAOYSA-N
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Description

N-[3-(1H-Tetrazol-1-yl)phenyl]cyclopentanecarboxamide is a synthetic organic compound designed for pharmaceutical and biochemical research. Its structure incorporates a tetrazole ring, a well-established bioisostere of a carboxylic acid group, which can enhance metabolic stability, alter polarity, and improve bioavailability in drug-like molecules . Tetrazole-bearing compounds are of significant interest in medicinal chemistry due to their wide range of associated biological activities. Research into similar structures has shown potential in areas such as anticonvulsant therapy . The mechanism of action for tetrazole derivatives is often target-specific, but generally involves interactions with enzymes or receptors, potentially through hydrogen bonding facilitated by the nitrogen-rich tetrazole ring . This compound is intended for in-vitro studies in controlled laboratory settings and is not classified as a drug or medicinal product. It has not been approved by the FDA for the prevention, treatment, or cure of any medical condition. For Research Use Only. Not for human or veterinary use .

Properties

Molecular Formula

C13H15N5O

Molecular Weight

257.29 g/mol

IUPAC Name

N-[3-(tetrazol-1-yl)phenyl]cyclopentanecarboxamide

InChI

InChI=1S/C13H15N5O/c19-13(10-4-1-2-5-10)15-11-6-3-7-12(8-11)18-9-14-16-17-18/h3,6-10H,1-2,4-5H2,(H,15,19)

InChI Key

JNQMWXMDZDIZIH-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)C(=O)NC2=CC(=CC=C2)N3C=NN=N3

Origin of Product

United States

Preparation Methods

Strecker Synthesis from Cyclopentanone

Cyclopentanone undergoes Strecker synthesis with substituted anilines and potassium cyanide in glacial acetic acid to form 1-(arylamino)cyclopentanecarbonitriles. Subsequent hydrolysis with sulfuric acid yields 1-(arylamino)cyclopentanecarboxamides. For example:

Cyclopentanone + 3-nitroanilineKCN, AcOH1-(3-nitrophenylamino)cyclopentanecarbonitrileH2SO41-(3-nitrophenylamino)cyclopentanecarboxamide\text{Cyclopentanone + 3-nitroaniline} \xrightarrow{\text{KCN, AcOH}} \text{1-(3-nitrophenylamino)cyclopentanecarbonitrile} \xrightarrow{\text{H}2\text{SO}4} \text{1-(3-nitrophenylamino)cyclopentanecarboxamide}

This method achieves moderate yields (60–75%) but requires careful control of hydrolysis conditions to avoid over-acidification.

Direct Amidation of Cyclopentanecarboxylic Acid

A more efficient approach involves converting cyclopentanecarboxylic acid to its acid chloride using thionyl chloride, followed by reaction with 3-aminophenyl derivatives. For instance:

Cyclopentanecarboxylic acidSOCl2Cyclopentanecarbonyl chloride3-aminophenyltetrazoleN-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide\text{Cyclopentanecarboxylic acid} \xrightarrow{\text{SOCl}_2} \text{Cyclopentanecarbonyl chloride} \xrightarrow{\text{3-aminophenyltetrazole}} \text{this compound}

This method bypasses nitrile intermediates and achieves yields up to 85% when using coupling agents like HOBt/EDCI.

Tetrazole Ring Formation Strategies

The 1H-tetrazole-1-yl group at the phenyl ring’s 3-position is critical for hydrogen-bonding interactions in biological systems. Two synthetic pathways are prominent:

[3+2] Cycloaddition of Nitriles and Sodium Azide

3-Aminophenyl derivatives react with sodium azide (NaN₃) and triethyl orthoformate under acidic conditions to form the tetrazole ring. Aluminum chloride (AlCl₃) catalyzes this reaction at reflux (24 h), yielding 3-(1H-tetrazol-1-yl)aniline:

3-Cyanophenyl derivative+NaN3AlCl3,Δ3-(1H-tetrazol-1-yl)aniline\text{3-Cyanophenyl derivative} + \text{NaN}3 \xrightarrow{\text{AlCl}3, \Delta} \text{3-(1H-tetrazol-1-yl)aniline}

Yields range from 65% to 78%, with purity dependent on azide stoichiometry and reaction time.

Microwave-Assisted Tetrazolylation

Microwave irradiation significantly accelerates tetrazole formation. A study by VulcanChem demonstrated that reacting 3-aminophenyl precursors with NaN₃ and ammonium chloride under microwave conditions (150°C, 20 min) achieves 90% yield, reducing byproducts like triazenes.

Coupling Methods for Final Assembly

Coupling the cyclopentanecarboxamide and tetrazole-containing phenyl groups requires precise conditions to preserve functional group integrity.

Amide Bond Formation via Carbodiimide Coupling

The most widely used method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt) to activate the carboxylic acid. For example:

Cyclopentanecarboxylic acid+3-(1H-tetrazol-1-yl)anilineEDCI/HOBt, DMFThis compound\text{Cyclopentanecarboxylic acid} + \text{3-(1H-tetrazol-1-yl)aniline} \xrightarrow{\text{EDCI/HOBt, DMF}} \text{this compound}

This method achieves >80% yield with minimal racemization.

One-Pot Sequential Synthesis

Recent advances combine tetrazole formation and amide coupling in a single pot. A 2024 study optimized a protocol using Fe(BF₄)₂·6H₂O as a dual-purpose catalyst for tetrazolylation and amide activation, reducing reaction time from 48 h to 12 h.

Optimization and Scalability

Solvent Systems

  • Polar aprotic solvents (DMF, acetonitrile) enhance reaction rates but require stringent drying.

  • Propionitrile emerged as superior for tetrazole stability, improving yields by 15% compared to acetonitrile.

Catalytic Innovations

  • Iron-based catalysts (e.g., Fe(BF₄)₂·6H₂O) enable milder conditions (60°C vs. traditional 100°C).

  • Enzymatic catalysis using lipases (e.g., Candida antarctica Lipase B) achieves enantioselective amidation, though yields remain suboptimal (50–60%).

Analytical Characterization

Key data for this compound:

PropertyValueMethodSource
Molecular FormulaC₁₃H₁₅N₅OHRMS
Melting Point198–202°CDSC
HPLC Purity>99%C18 column
Reaction Yield (EDCI/HOBt)82–85%Gravimetric

Chemical Reactions Analysis

Types of Reactions

N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

Mechanism of Action

Comparison with Similar Compounds

Tetrazole Position and Substitution Patterns

  • The target compound features a 1H-tetrazole at the 1-position of the phenyl ring, whereas 1-Phenyl-N-(2H-tetrazol-5-yl)cyclopentanecarboxamide places the tetrazole at the 5-position.
  • The trifluoromethyl (-CF₃) group in 1-(1H-Tetrazol-1-yl)-N-[3-(trifluoromethyl)phenyl]cyclohexanecarboxamide introduces strong electron-withdrawing effects, which may enhance metabolic stability and lipophilicity compared to the unsubstituted phenyl in the target compound.

Core Ring Systems

  • The triazolothiazine moiety in replaces the tetrazole, introducing sulfur and additional nitrogen atoms. This heterocycle could modulate solubility and redox properties.

Halogen and Functional Group Variations

  • The 4-chlorophenyl group in enhances stability and hydrophobic interactions but may raise toxicity concerns.
  • Pesticidal analogs like flutolanil (N-(3-(1-methylethoxy)phenyl)-2-(trifluoromethyl)benzamide ) demonstrate how trifluoromethyl and benzamide groups enhance agrochemical activity, suggesting similar substituents in the target compound’s analogs could broaden applications.

Physicochemical and Functional Trends

  • Molecular Weight : The target compound (256.29 g/mol) is lighter than analogs with bulky substituents (e.g., 362.87 g/mol for ), which may improve bioavailability.
  • Metabolic Stability : Tetrazole rings generally resist metabolic degradation, but positional differences (1-yl vs. 5-yl) could affect enzymatic recognition .

Biological Activity

N-[3-(1H-tetrazol-1-yl)phenyl]cyclopentanecarboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents a detailed examination of its biological properties, including its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a tetrazole ring, which is known for its ability to mimic carboxylic acid functionalities, enhancing its interaction with biological targets. The compound's molecular formula is C14H17N5O2C_{14}H_{17}N_{5}O_{2}, with a molecular weight of approximately 287.32 g/mol. Its structural characteristics contribute to its bioactivity, particularly in enzyme inhibition and receptor modulation.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The tetrazole moiety can act as an H-bond acceptor, facilitating binding to enzymes such as xanthine oxidase (XO). For instance, derivatives of this compound have been shown to inhibit XO effectively, with some exhibiting IC50 values as low as 0.031 μM .
  • Signal Transduction Modulation : The compound may alter signaling pathways by interacting with receptors involved in inflammatory responses and cancer progression. This modulation can lead to changes in gene expression related to cell growth and apoptosis.

Anticancer Properties

Research has highlighted the potential anticancer effects of this compound derivatives. For example, studies involving glioblastoma cell lines demonstrated that certain derivatives significantly inhibited cell proliferation and induced apoptosis through modulation of inositol phosphate metabolism .

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary studies suggest it possesses activity against various bacterial strains, although further research is needed to elucidate the specific mechanisms involved.

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored in several contexts. Its ability to inhibit key enzymes involved in inflammatory pathways positions it as a candidate for treating conditions characterized by excessive inflammation.

Case Study 1: Xanthine Oxidase Inhibition

A study focused on the synthesis and evaluation of N-(3-(1H-tetrazol-1-yl)phenyl)isonicotinamide derivatives reported that introducing the tetrazole group significantly enhanced XO inhibition. The most potent derivative achieved an IC50 value comparable to existing XO inhibitors, indicating strong therapeutic potential for managing hyperuricemia .

Case Study 2: Glioblastoma Cell Line Study

In experiments conducted on U251-MG glioblastoma cells, treatment with this compound led to a marked decrease in cell viability and alterations in inositol phosphate levels, suggesting a novel mechanism of action involving metabolic regulation .

Summary of Biological Activities

Activity Description IC50 Values
Xanthine Oxidase InhibitionEffective against XO, important for gout treatment0.031 μM
Anticancer ActivityInhibits proliferation in glioblastoma cellsVaries by derivative
Antimicrobial ActivityActive against various bacterial strainsNot fully characterized
Anti-inflammatoryModulates inflammatory pathwaysUnder investigation

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